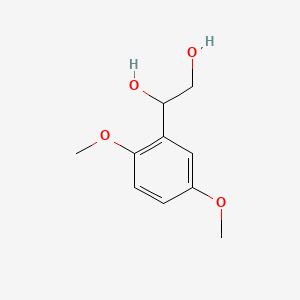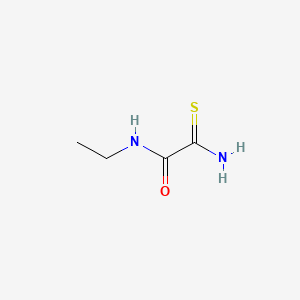
2-Amino-N-ethyl-2-thioxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-ethyl-2-thioxoacetamide is a chemical compound with the molecular formula C4H8N2OS and a molecular weight of 132.18 g/mol . It is primarily used for research purposes and is not intended for human use . The compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a thioxoacetamide group.
Preparation Methods
The synthesis of 2-Amino-N-ethyl-2-thioxoacetamide involves several steps. One common synthetic route includes the reaction of ethylamine with carbon disulfide to form ethyl dithiocarbamate, which is then treated with chloroacetic acid to yield the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Amino-N-ethyl-2-thioxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-N-ethyl-2-thioxoacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-2-thioxoacetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit histone deacetylase (HDAC) activity, which plays a role in regulating gene expression . This inhibition can lead to changes in the expression of genes involved in cell growth and apoptosis, making it a potential candidate for cancer therapy. Additionally, the compound may interact with other molecular pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
2-Amino-N-ethyl-2-thioxoacetamide can be compared with other similar compounds, such as:
2-Amino-N-ethylacetamide: Lacks the thioxo group, which may result in different chemical and biological properties.
2-Amino-N-ethyl-2-methylpropanamide hydrochloride:
Benzenesulfonanilide, 2-amino-N-ethyl-: Features a benzenesulfonyl group, which significantly alters its chemical behavior and uses.
The uniqueness of this compound lies in its thioxo group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C4H8N2OS |
|---|---|
Molecular Weight |
132.19 g/mol |
IUPAC Name |
2-amino-N-ethyl-2-sulfanylideneacetamide |
InChI |
InChI=1S/C4H8N2OS/c1-2-6-4(7)3(5)8/h2H2,1H3,(H2,5,8)(H,6,7) |
InChI Key |
RLYBUVDWOWNEFH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13203846.png)

![1-[2-Amino-5-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13203851.png)
![Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203857.png)
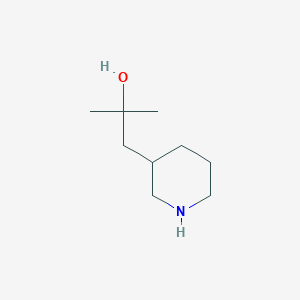
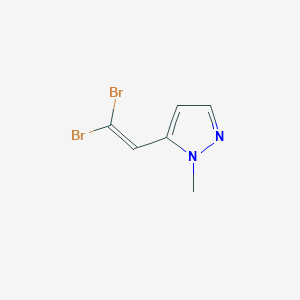
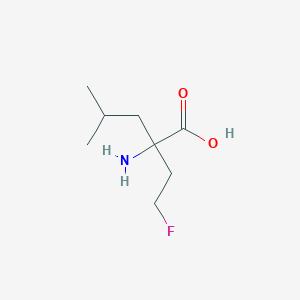
![1-[(tert-Butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13203885.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13203886.png)
![2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13203897.png)
![2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13203912.png)
